3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxy, propoxy, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: Shares similar functional groups and structural features.
Bisamide 1 and amidoamine salt 3•TFA: Similar in terms of the presence of amide and amine groups.
Uniqueness
What sets 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a compound of significant interest .
Properties
Molecular Formula |
C30H38N2O5 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H38N2O5/c1-5-16-37-25-11-10-24(19-21(25)4)28(33)26-27(23-8-6-22(7-9-23)20(2)3)32(30(35)29(26)34)13-12-31-14-17-36-18-15-31/h6-11,19-20,27,33H,5,12-18H2,1-4H3/b28-26+ |
InChI Key |
HBWFEBWFCRDBPG-BYCLXTJYSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)C)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)C)O)C |
Origin of Product |
United States |
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